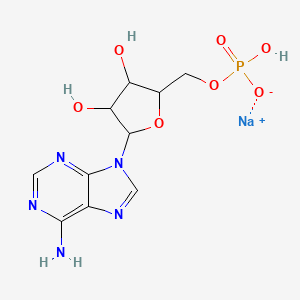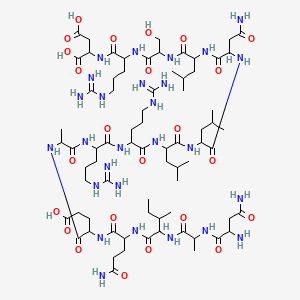
H-DL-Asn-DL-Ala-DL-xiIle-DL-Gln-DL-Glu-DL-Ala-DL-Arg-DL-Arg-DL-Leu-DL-Leu-DL-Asn-DL-Leu-DL-Ser-DL-Arg-DL-Asp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Asn-DL-Ala-DL-xiIle-DL-Gln-DL-Glu-DL-Ala-DL-Arg-DL-Arg-DL-Leu-DL-Leu-DL-Asn-DL-Leu-DL-Ser-DL-Arg-DL-Asp-OH is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in various scientific research applications due to their ability to mimic natural biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, with protective groups used to prevent unwanted side reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the production of peptides like this one can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for the synthesis of larger quantities of peptides with high precision and efficiency .
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acids like methionine and cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acids within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Peptides like H-DL-Asn-DL-Ala-DL-xiIle-DL-Gln-DL-Glu-DL-Ala-DL-Arg-DL-Arg-DL-Leu-DL-Leu-DL-Asn-DL-Leu-DL-Ser-DL-Arg-DL-Asp-OH have a wide range of applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and signaling pathways.
Medicine: Investigated for their potential therapeutic effects, such as in drug development.
Industry: Utilized in the development of biomaterials and other industrial applications.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can activate or inhibit various signaling pathways, leading to a range of biological effects. The exact pathways and targets depend on the specific sequence and structure of the peptide .
Comparison with Similar Compounds
Similar Compounds
Exendin-4: A peptide found in the venom of the Gila monster, used in the treatment of diabetes.
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Uniqueness
The uniqueness of H-DL-Asn-DL-Ala-DL-xiIle-DL-Gln-DL-Glu-DL-Ala-DL-Arg-DL-Arg-DL-Leu-DL-Leu-DL-Asn-DL-Leu-DL-Ser-DL-Arg-DL-Asp-OH lies in its specific sequence of amino acids, which determines its structure and function. This sequence can be tailored to achieve desired biological effects, making it a versatile tool in scientific research .
Properties
Molecular Formula |
C73H129N27O24 |
|---|---|
Molecular Weight |
1769.0 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[2-[[2-[[5-amino-2-[[2-[2-[(2,4-diamino-4-oxobutanoyl)amino]propanoylamino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C73H129N27O24/c1-11-35(8)55(100-57(110)37(10)87-58(111)38(74)28-51(76)103)69(122)93-42(18-20-50(75)102)63(116)92-43(19-21-53(105)106)59(112)88-36(9)56(109)89-39(15-12-22-84-71(78)79)60(113)90-40(16-13-23-85-72(80)81)61(114)94-44(25-32(2)3)64(117)95-45(26-33(4)5)65(118)97-47(29-52(77)104)67(120)96-46(27-34(6)7)66(119)99-49(31-101)68(121)91-41(17-14-24-86-73(82)83)62(115)98-48(70(123)124)30-54(107)108/h32-49,55,101H,11-31,74H2,1-10H3,(H2,75,102)(H2,76,103)(H2,77,104)(H,87,111)(H,88,112)(H,89,109)(H,90,113)(H,91,121)(H,92,116)(H,93,122)(H,94,114)(H,95,117)(H,96,120)(H,97,118)(H,98,115)(H,99,119)(H,100,110)(H,105,106)(H,107,108)(H,123,124)(H4,78,79,84)(H4,80,81,85)(H4,82,83,86) |
InChI Key |
YTOZMDKZTQYODS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


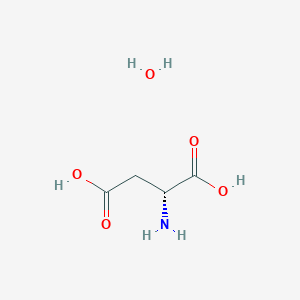
![5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B13397427.png)
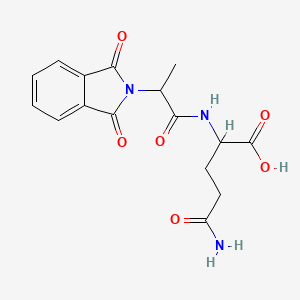
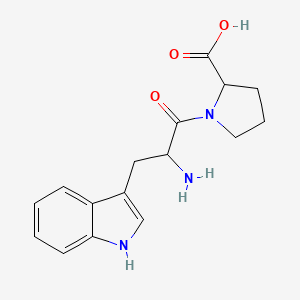
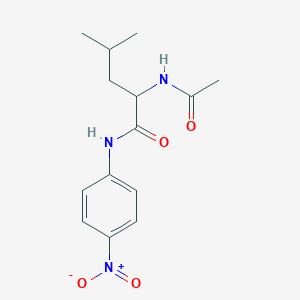
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)

![3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13397448.png)
![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)

![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
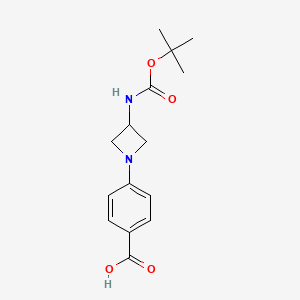
![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)
